molecular formula C16H23NOSi B11847104 Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- CAS No. 159051-10-2

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-

Cat. No.: B11847104
CAS No.: 159051-10-2
M. Wt: 273.44 g/mol
InChI Key: NLAFEMDXGUXPAV-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is a complex organic compound with a unique structure that includes a methoxy group, a triethylsilyl group, and a propynylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenamine with a triethylsilyl-protected alkyne under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: A simpler analog without the triethylsilyl and propynylidene groups.

    Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the triethylsilyl group.

    Benzenamine, 3-methoxy-: The methoxy group is positioned differently on the aromatic ring.

Uniqueness

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is unique due to the presence of the triethylsilyl-protected alkyne, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

159051-10-2

Molecular Formula

C16H23NOSi

Molecular Weight

273.44 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3

InChI Key

NLAFEMDXGUXPAV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC

Origin of Product

United States

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